molecular formula C40H56O6 B1194932 Grandione

Grandione

Cat. No. B1194932
M. Wt: 632.9 g/mol
InChI Key: AMKXPXHJZCUIOT-CWNKQNSVSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Grandione is a natural product found in Torreya grandis with data available.

Scientific Research Applications

Biomimetic Synthesis and Cytotoxicity

Grandione, a unique isetexane diterpene dimer, has been a subject of interest in biomimetic synthesis. A study by Aoyagi et al. (2005) successfully synthesized grandione from demethylsalvicanol using a solid state hetero-Diels–Alder type dimerization reaction. This process was crucial for understanding the structural arrangement of grandione. Additionally, grandione and its analogues demonstrated moderate cytotoxicity on P388 murine leukemia cells, indicating potential applications in cancer research.

Structure Elucidation and Chemical Analysis

Grandione's structure has been a topic of intrigue in the scientific community. Galli et al. (1999) isolated grandione from Torreya grandis Fort. and elucidated its structure through spectroscopic and chemical analysis (Galli et al., 1999). They discovered that grandione is a heptacyclic rearranged abietane-type dimer, contributing significantly to the understanding of its chemical nature.

Theoretical Studies on Biosynthesis

The biosynthesis of grandione has been explored through mechanistic theoretical studies. Quijano-Quiñones et al. (2018) assessed the feasibility of the proposed formation mechanism for grandione using density functional methods. Their findings suggested an alternative pathway, involving a tandem hetero-Diels-Alder/retro-Claisen rearrangement, which aligns with experimental trends (Quijano-Quiñones et al., 2018). This research provides valuable insights into the complex nature of grandione's formation.

Apoptosis Inducing Effects in Colorectal Cells

Recent research has explored the potential therapeutic applications of grandione. A study by Cao et al. (2021) focused on the synthesis of icetexane diterpenes, including grandione, and their effects on colorectal cells. They found that grandione induced apoptosis in HCT-116 cells by upregulating the BiP-ATF4-CHOP axis, suggesting a novel approach for anticolorectal agents (Cao et al., 2021).

properties

Product Name

Grandione

Molecular Formula

C40H56O6

Molecular Weight

632.9 g/mol

IUPAC Name

(1S,6S,11S,19S,23S)-6,28-dihydroxy-10,10,24,24-tetramethyl-1,16-di(propan-2-yl)-2,18-dioxaheptacyclo[17.13.0.03,17.04,14.06,11.020,30.023,28]dotriaconta-3,14,16,20(30)-tetraene-31,32-dione

InChI

InChI=1S/C40H56O6/c1-22(2)26-19-24-11-13-29-36(5,6)15-9-17-38(29,43)20-27(24)33-32(26)45-35-25-12-14-30-37(7,8)16-10-18-39(30,44)21-28(25)31(41)34(42)40(35,46-33)23(3)4/h19,22-23,29-30,35,43-44H,9-18,20-21H2,1-8H3/t29-,30-,35-,38-,39?,40+/m0/s1

InChI Key

AMKXPXHJZCUIOT-CWNKQNSVSA-N

Isomeric SMILES

CC(C)C1=C2C(=C3C[C@]4(CCCC([C@@H]4CCC3=C1)(C)C)O)O[C@]5([C@@H](O2)C6=C(CC7(CCCC([C@@H]7CC6)(C)C)O)C(=O)C5=O)C(C)C

Canonical SMILES

CC(C)C1=C2C(=C3CC4(CCCC(C4CCC3=C1)(C)C)O)OC5(C(O2)C6=C(CC7(CCCC(C7CC6)(C)C)O)C(=O)C5=O)C(C)C

synonyms

grandione

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Grandione
Reactant of Route 2
Grandione
Reactant of Route 3
Grandione
Reactant of Route 4
Grandione
Reactant of Route 5
Grandione
Reactant of Route 6
Grandione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.